

3,4-Heptanediol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Heptanediol

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An In-depth Technical Guide to 3,4-Heptanediol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3,4-Heptanediol**, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on structured data, experimental context, and logical workflows.

Chemical Identity and Structure

3,4-Heptanediol is a vicinal diol, a chemical compound containing two hydroxyl groups (-OH) on adjacent carbon atoms within a seven-carbon chain. Its structure allows for stereoisomerism, with undefined stereocenters at the C3 and C4 positions.

Identifier	Value	Reference
IUPAC Name	heptane-3,4-diol	[1] [2]
CAS Number	62593-33-3	[1] [3] [4]
Molecular Formula	C ₇ H ₁₆ O ₂	[1] [3] [4]
Canonical SMILES	<chem>CCCC(C(CC)O)O</chem>	[3] [5]
InChI Key	ZNZZFXONMYVVGZ- UHFFFAOYSA-N	[1] [3]
EC Number	263-620-2	[2] [5]

Physical Properties

The physical characteristics of **3,4-Heptanediol** are summarized below. These properties are crucial for handling, storage, and application in various experimental settings.

Property	Value	Unit	Reference
Molecular Weight	132.20	g/mol	[1][2][4]
Boiling Point	214.2	°C at 760 mmHg	[4][5]
Density	0.945	g/cm ³	[4][5]
Flash Point	107.5	°C	[4][5]
Refractive Index	1.448	-	[4]

Chemical and Computational Properties

These properties provide insight into the molecule's behavior in chemical reactions and biological systems.

Property	Value	Reference
XLogP3-AA	1.1	[2]
Hydrogen Bond Donor Count	2	[2][3][5]
Hydrogen Bond Acceptor Count	2	[2][3][5]
Rotatable Bond Count	4	[2][3]
Topological Polar Surface Area	40.5 Å ²	[2][3]
Complexity	63.9	[2][3]
Exact Mass	132.115029749	Da

Experimental Protocols & Methodologies

Detailed experimental protocols for **3,4-Heptanediol** are not extensively published. However, standard methodologies for the synthesis, purification, and characterization of similar diols are applicable.

Synthesis Protocol: Grignard Reaction

A common method for synthesizing vicinal diols like **3,4-Heptanediol** involves the coupling of aldehydes or ketones using a Grignard reagent, followed by hydrolysis. A plausible synthesis could involve the reaction of propanal with a propylmagnesium halide.

Methodology:

- **Grignard Reagent Preparation:** Prepare propylmagnesium bromide by reacting 1-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
- **Coupling Reaction:** Slowly add a solution of propanal in anhydrous ether to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure completion.
- **Hydrolysis:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl) to hydrolyze the resulting magnesium alkoxide complex.
- **Extraction & Purification:** Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4). After solvent removal via rotary evaporation, the crude **3,4-Heptanediol** can be purified by fractional distillation under reduced pressure.

Workflow: Synthesis of 3,4-Heptanediol

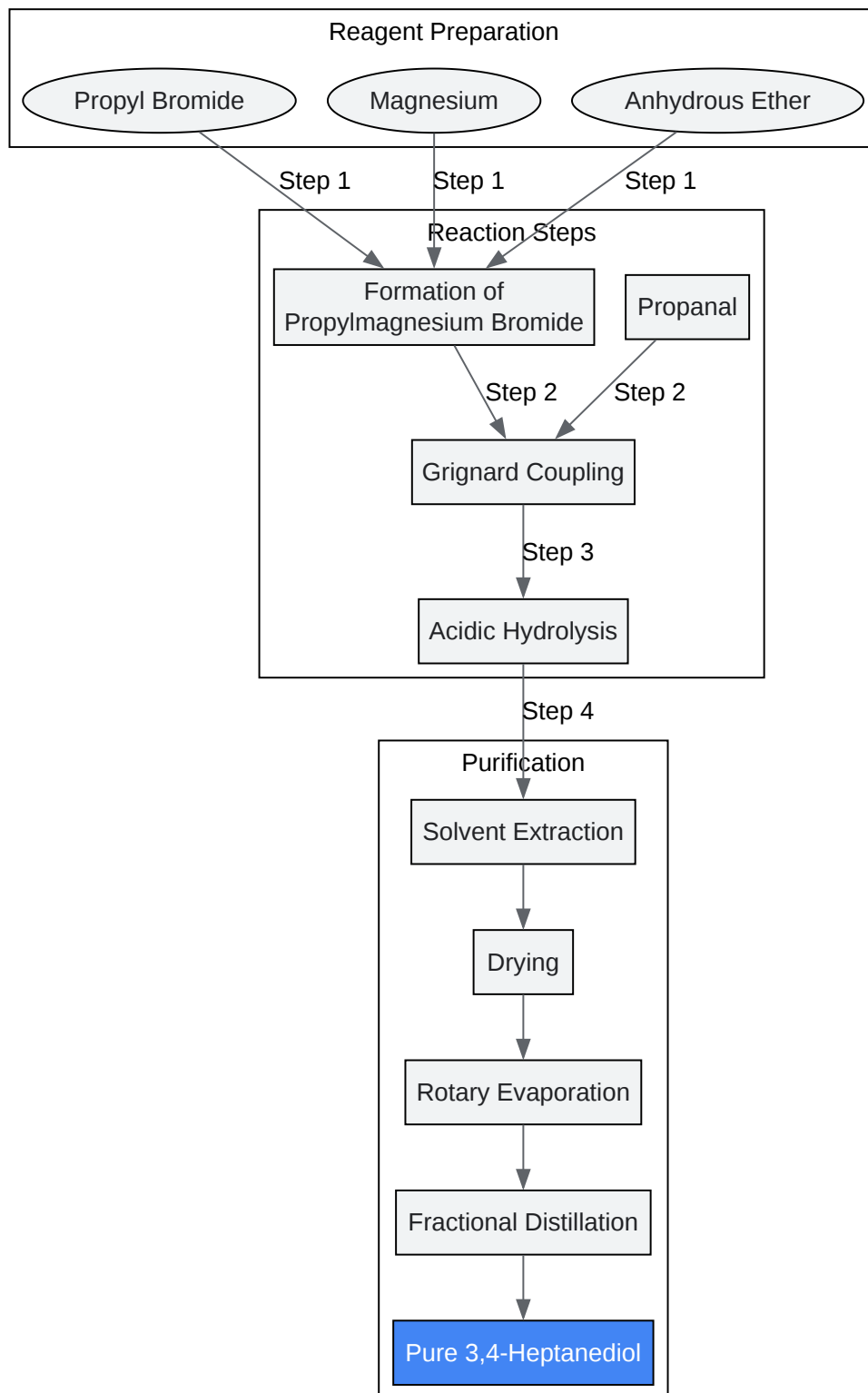
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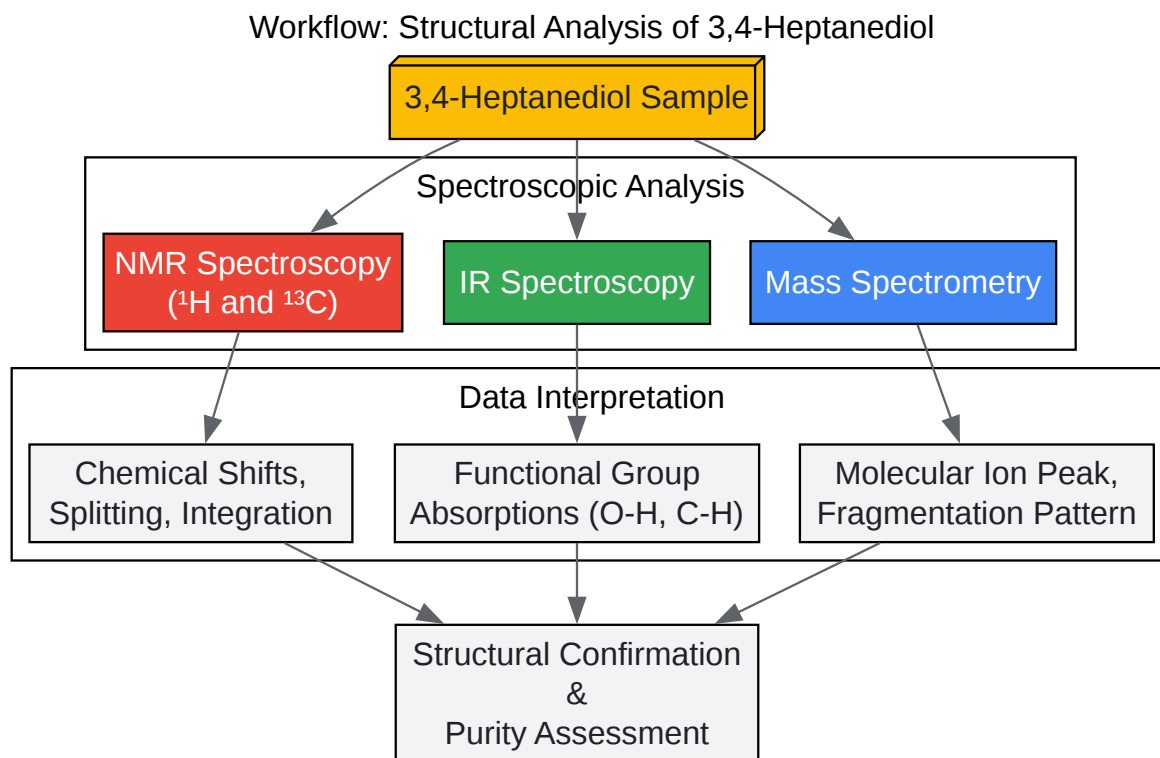
Fig 1. General workflow for the synthesis and purification of **3,4-Heptanediol**.

Structural Characterization Protocol

The identity and purity of synthesized **3,4-Heptanediol** would be confirmed using standard spectroscopic techniques.

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl_3). The resulting spectrum should show characteristic signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts, integration, and splitting patterns will confirm the structure.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry.
- Infrared (IR) Spectroscopy: Place a thin film of the liquid sample on a salt plate (e.g., NaCl) or use an ATR accessory. The IR spectrum is expected to show a strong, broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around $2850\text{--}3000\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum should show a molecular ion peak (M^+) or a protonated molecule peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of **3,4-Heptanediol**.



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Fig 2. Logical workflow for the structural characterization of **3,4-Heptanediol**.

Chemical Reactivity

The reactivity of **3,4-Heptanediol** is primarily dictated by its vicinal diol functionality.

- **Oxidation:** Mild oxidation with reagents like periodic acid (HIO_4) or lead tetraacetate ($\text{Pb}(\text{OAc})_4$) would cleave the C3-C4 bond to yield propanal. Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely oxidize the secondary alcohol groups to ketones, potentially forming 3,4-heptanedione before further cleavage or oxidation occurs.
- **Esterification:** The two hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.

- Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.

Safety and Handling

While specific GHS hazard classifications for **3,4-Heptanediol** are not readily available, general precautions for handling laboratory chemicals should be observed.[3][6]

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
- First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7][8]

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- To cite this document: BenchChem. [3,4-Heptanediol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13757543#3-4-heptanediol-physical-and-chemical-properties]

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